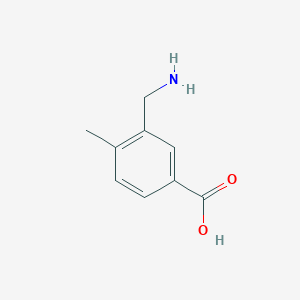

3-(Aminomethyl)-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

YKXBMAPPAMMNSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)CN |

Origin of Product |

United States |

Contextualization Within Substituted Benzoic Acid Derivatives

3-(Aminomethyl)-4-methylbenzoic acid belongs to the broad and extensively studied class of substituted benzoic acid derivatives. The benzoic acid scaffold is a foundational structure in organic chemistry, renowned for its presence in numerous natural products and its utility as a synthetic precursor. preprints.org The true versatility of this class of compounds is realized through the modification of the benzene (B151609) ring with various functional groups.

The identity, number, and placement of these substituents profoundly influence the molecule's physicochemical properties, such as acidity, solubility, and electronic distribution, which in turn dictate its reactivity and biological activity. nih.gov This principle is the cornerstone of rational drug design and materials engineering. For instance, substituted benzoic acids are integral to the development of pharmaceuticals, including anticancer agents and enzyme inhibitors, as well as agrochemicals and specialty polymers. preprints.orgnih.govontosight.ai The strategic arrangement of substituents allows chemists to fine-tune molecular properties to achieve desired functions, making the benzoic acid framework a versatile platform for innovation. nih.gov

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClNO2 (for the hydrochloride salt) |

| Molecular Weight | 201.65 g/mol (for the hydrochloride salt) |

| Structure | A benzoic acid ring substituted at position 3 with an aminomethyl group (-CH2NH2) and at position 4 with a methyl group (-CH3) |

| Functional Groups | Carboxylic acid, Amino, Methyl |

| Classification | Substituted Aromatic Carboxylic Acid |

Significance of Aminomethyl and Methyl Substituents in Aromatic Scaffolds

The specific combination of aminomethyl and methyl groups at the 3- and 4-positions, respectively, confers a distinct chemical personality upon the 3-(Aminomethyl)-4-methylbenzoic acid molecule. Each substituent contributes unique electronic and steric characteristics.

The Methyl Group: As an alkyl group, the methyl substituent is known to be a weak electron-donating group. It influences the aromatic ring primarily through an inductive effect and hyperconjugation, slightly increasing the electron density of the ring. libretexts.org This electron-donating nature generally makes the aromatic ring more reactive towards electrophilic substitution compared to unsubstituted benzene (B151609). libretexts.org

The Aminomethyl Group: The aminomethyl group (-CH2NH2) provides several key features. Unlike a directly attached amino group, the methylene (B1212753) (-CH2-) spacer insulates the aromatic ring from the strong electron-donating resonance effect of the nitrogen lone pair. scispace.com Consequently, its electronic influence is primarily inductive. The most significant feature of this group is the basic primary amine, which can participate in hydrogen bonding and acid-base reactions. This functionality is crucial for forming salts and establishing specific intermolecular interactions, a vital aspect in both biological recognition and the assembly of supramolecular structures.

The interplay between the electron-donating methyl group and the flexible, basic aminomethyl group, all positioned relative to the acidic carboxyl group, creates a multifunctional scaffold with a well-defined three-dimensional shape and charge distribution. This arrangement is critical for its potential interactions with biological targets or for its role as a monomer in polymerization. psu.edu

Overview of the Compound S Research Potential Across Disciplines

Historical Development of Synthetic Routes to Isomeric Aminomethylbenzoic Acids

The synthesis of aminomethylbenzoic acids has been a subject of interest for decades, largely driven by the pharmacological importance of isomers like 4-(aminomethyl)benzoic acid (PAMBA), known for its antifibrinolytic properties. wikipedia.org Early synthetic routes often started from readily available bulk chemicals like p-xylene. One historical method involved the oxidation of one methyl group, followed by chlorination of the remaining methyl group, and subsequent ammonification to introduce the aminomethyl functionality. google.com

Another established pathway to 4-aminomethylbenzoic acid begins with p-toluic acid, which is subjected to bromination followed by reaction with hexamethylenetetramine (urotropine) in the Sommelet reaction, or by converting the bromomethyl intermediate to a nitrile and then reducing it. google.com A patented method describes the synthesis starting from p-cyanobenzylchloride, which is first hydrolyzed to p-chloromethylbenzoic acid and then undergoes an ammonization reaction catalyzed by urotropine. google.com These foundational methods, while effective for certain isomers, often involved harsh reagents and could suffer from low yields and the formation of byproducts. google.com The development of synthetic routes has since evolved towards more efficient, selective, and safer processes. beilstein-journals.orgnih.gov

Regioselective Synthesis Strategies for this compound

Achieving the specific 3,4-substitution pattern of this compound requires careful regiochemical control. The synthesis must selectively introduce the aminomethyl group at the C-3 position of a 4-methylbenzoic acid scaffold. A plausible strategy would involve the following conceptual steps:

Starting Material Selection : A logical starting point is 4-methylbenzoic acid (p-toluic acid).

Directing Group Installation : To direct a new substituent to the C-3 position, an ortho, para-directing group at C-1 (the carboxylate) and a meta-directing group are needed, or vice-versa. Nitration of p-toluic acid is a common method to introduce a group at the C-3 position, yielding 4-methyl-3-nitrobenzoic acid. The carboxyl group directs meta, and the methyl group directs ortho and para. The C-3 position is ortho to the methyl group and meta to the carboxyl group, making it a favored site for electrophilic substitution.

Functional Group Interconversion : The nitro group at C-3 can then be transformed into the desired aminomethyl group. This typically involves a two-step process:

Reduction of the nitro group to an amine (–NO₂ → –NH₂), yielding 3-amino-4-methylbenzoic acid.

Conversion of the amino group to a nitrile (–NH₂ → –CN) via the Sandmeyer reaction, followed by reduction of the nitrile to the aminomethyl group (–CN → –CH₂NH₂).

This multi-step approach ensures the correct placement of the functional groups, a cornerstone of regioselective synthesis. rsc.org The challenge lies in managing the compatibility of reagents with the existing functional groups at each stage.

Reductive Amination Approaches in the Synthesis of Related Aminomethylbenzoic Acids

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com This methodology is highly applicable to the synthesis of aminomethylbenzoic acids.

For the synthesis of this compound, a reductive amination approach would typically start with 3-formyl-4-methylbenzoic acid. The reaction involves condensing the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced.

Reaction Scheme: 3-formyl-4-methylbenzoic acid + NH₃ + [Reducing Agent] → this compound

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the imine intermediate without affecting the aldehyde or carboxylic acid groups. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is more reactive towards the protonated iminium ion than towards the carbonyl starting material. masterorganicchemistry.com Other modern reagents are also commonly employed. organic-chemistry.org

Table of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727), pH 5-6 | Highly selective for iminium ions; generates toxic cyanide waste. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | Milder, less toxic alternative to NaBH₃CN; effective for a wide range of substrates. organic-chemistry.org |

| α-Picoline-Borane | --- | Methanol, Water, or neat | Mild and efficient, can be used in green solvents like water. organic-chemistry.org |

This one-pot procedure is often efficient and avoids the isolation of the intermediate imine, making it a preferred strategy in modern organic synthesis. youtube.com

Multistep Synthetic Pathways and Yield Optimization for this compound

A robust synthesis of this compound is inherently a multistep process. Based on established chemical transformations, a plausible pathway is outlined below:

Nitration of p-Toluic Acid : Electrophilic nitration of p-toluic acid with a mixture of nitric acid and sulfuric acid introduces a nitro group regioselectively at the C-3 position to form 4-methyl-3-nitrobenzoic acid.

Esterification : The carboxylic acid is protected as a methyl ester to prevent interference in subsequent reduction steps. This is achieved using methanol and a catalytic amount of acid (e.g., H₂SO₄) in a Fischer esterification reaction. truman.edu

Nitrile Reduction : The nitrile group of the resulting methyl 4-methyl-3-cyanobenzoate is reduced to an aminomethyl group. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Rhodium. nih.gov

Hydrolysis : The methyl ester protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Functional Group Protection and Deprotection Strategies in Aminomethylbenzoic Acid Synthesis

The synthesis of molecules with multiple reactive functional groups, such as the amino and carboxylic acid groups in the target compound, often necessitates the use of protecting groups. wikipedia.org A protecting group temporarily masks a reactive site, preventing it from undergoing unwanted side reactions during a chemical transformation elsewhere in the molecule. jocpr.com

Carboxylic Acid Protection : The acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid can interfere with many reactions. It is often protected as an ester.

Methyl or Ethyl Esters : Formed via Fischer esterification and removed by acid or base hydrolysis. libretexts.org

Benzyl (B1604629) (Bn) Esters : Can be removed under mild conditions by hydrogenolysis (H₂/Pd-C), which is compatible with many other functional groups. libretexts.org

Amine Protection : The nucleophilic and basic primary amine must often be protected, particularly during reactions involving the carboxylic acid group (e.g., esterification or conversion to an acid chloride).

tert-Butoxycarbonyl (Boc) : A widely used protecting group installed using Boc anhydride (B1165640) ((Boc)₂O). It is stable to many conditions but is readily removed with moderate acid (e.g., trifluoroacetic acid, TFA). peptide.com

Carboxybenzyl (Cbz or Z) : Installed using benzyl chloroformate (CbzCl) and removed by hydrogenolysis. jocpr.com

9-Fluorenylmethoxycarbonyl (Fmoc) : Commonly used in peptide synthesis, it is stable to acid but removed by a base, such as piperidine. peptide.com

Table of Common Protecting Groups for Amines and Carboxylic Acids

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) peptide.com |

| Amine | Carboxybenzyl | Cbz, Z | Hydrogenolysis (H₂/Pd-C) jocpr.com |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) peptide.com |

| Carboxylic Acid | Methyl Ester | Me | Acid or Base Hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂/Pd-C) libretexts.org |

Emerging Synthetic Technologies Applicable to this compound Production

The field of chemical synthesis is continually advancing, offering new tools that could be applied to produce this compound more efficiently and sustainably.

Continuous Flow Synthesis : Performing reactions in a continuous flow reactor instead of a traditional batch setup offers significant advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. nih.gov Steps like nitration, which are highly exothermic, are particularly well-suited for flow chemistry.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming new chemical bonds under exceptionally mild conditions. This technology could enable novel C-H functionalization or decarboxylative coupling reactions, potentially shortening synthetic routes to substituted benzoic acids. acs.org

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity). For instance, enzymes like transaminases could potentially be used in reductive amination-like processes, providing a green and highly selective alternative to traditional chemical reagents.

Machine Learning and Automation : The integration of laboratory automation with machine learning algorithms allows for high-throughput experimentation and self-optimization of reaction conditions. nih.govwhiterose.ac.uk This approach can rapidly identify the ideal parameters for maximizing yield and minimizing byproducts in complex multistep syntheses, reducing development time and material waste. researchgate.net

These emerging technologies hold the promise of transforming the synthesis of complex molecules like this compound, paving the way for more sustainable and efficient chemical manufacturing.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amide bond formation, and salt formation. These transformations are fundamental in modifying the molecule's solubility, polarity, and ability to link with other chemical structures.

Esterification and Amide Bond Formation Reactions

The carboxyl group of this compound readily undergoes esterification and amidation, which are cornerstone reactions in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is reversible, and conditions are often manipulated to favor the formation of the ester product.

Interactive Data Table: Esterification of this compound

| Reactant | Catalyst | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-(aminomethyl)-4-methylbenzoate |

| Ethanol | Thionyl Chloride (SOCl₂) | Ethyl 3-(aminomethyl)-4-methylbenzoate |

| Isopropanol | Trimethylchlorosilane (TMSCl) | Isopropyl 3-(aminomethyl)-4-methylbenzoate |

Amide bond formation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Direct condensation can be achieved at high temperatures, but coupling agents are frequently employed to allow for milder reaction conditions. This transformation is crucial for incorporating the molecule into peptides and other complex structures. nih.govmdpi.com

Interactive Data Table: Amide Bond Formation Reactions

| Amine | Coupling Method/Reagent | Product |

| Aniline | Titanium(IV) chloride (TiCl₄) | N-phenyl-3-(aminomethyl)-4-methylbenzamide |

| Benzylamine | Boric Acid Catalysis (Heat) | N-benzyl-3-(aminomethyl)-4-methylbenzamide |

| Glycine Methyl Ester | EDC·HCl (Water-soluble carbodiimide) | Methyl N-(3-(aminomethyl)-4-methylbenzoyl)glycinate |

Salt Formation Chemistry

As an amphoteric compound, this compound can form salts at both the acidic and basic centers. The aminomethyl group, being basic, can react with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid yields this compound hydrochloride. This protonation increases the polarity and aqueous solubility of the compound.

Conversely, the carboxylic acid moiety can be deprotonated by a base to form a carboxylate salt. Reaction with a strong base like sodium hydroxide (B78521) results in the formation of sodium 3-(aminomethyl)-4-methylbenzoate. This salt formation also enhances water solubility. The molecule can exist as a zwitterion, particularly at its isoelectric point, with both the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻).

Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile, making it susceptible to a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

Acylation of the aminomethyl group involves its reaction with acylating agents like acid chlorides or anhydrides to form amides. For example, reacting this compound with acetyl chloride in the presence of a base would yield 3-((acetylamino)methyl)-4-methylbenzoic acid. This reaction is a common strategy for protecting the amino group during subsequent synthetic steps.

Alkylation of the aminomethyl group can be achieved through processes like reductive amination. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.org This process avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.comcommonorganicchemistry.com

Interactive Data Table: Reductive Alkylation of the Aminomethyl Group

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | 3-((dimethylamino)methyl)-4-methylbenzoic acid |

| Acetaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 3-((ethylamino)methyl)-4-methylbenzoic acid |

| Acetone | Catalytic Hydrogenation (e.g., Pd/C) | 3-((isopropylamino)methyl)-4-methylbenzoic acid |

Condensation Reactions with Aldehydes and Ketones

The primary aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed. The formation of the C=N double bond is a key transformation for creating more complex molecular architectures and for the synthesis of various heterocyclic compounds. For example, reacting this compound with benzaldehyde (B42025) would yield 3-(((benzylidene)amino)methyl)-4-methylbenzoic acid.

Aminomethylation in Complex Structural Contexts

This compound can serve as the amine component in multicomponent reactions like the Mannich reaction. oarjbp.comnih.govyoutube.com The Mannich reaction is a fundamental aminomethylation process that forms a C-C bond by condensing a compound with an active hydrogen, a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comyoutube.com In this context, the aminomethyl group of this compound reacts to introduce the "-CH₂-NH-CH₂(C₆H₃)(CH₃)COOH" moiety into a target molecule. This capability makes it a valuable building block for synthesizing complex, biologically active molecules and modifying the pharmacokinetic properties of existing compounds. nih.govnih.gov Its structural analogue, 4-Amino-3-(aminomethyl)benzoic acid, has been identified as a useful scaffold for combinatorial chemistry and the synthesis of peptidomimetics, highlighting the potential of this class of molecules in drug design. researchgate.net

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the electronic and steric effects of its three substituents: the carboxylic acid group (-COOH) at position 1, the aminomethyl group (-CH₂NH₂) at position 3, and the methyl group (-CH₃) at position 4. The interplay of these groups dictates the reactivity and regioselectivity of electrophilic aromatic substitution, as well as the molecule's behavior under oxidative and reductive conditions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene (B151609) derivatives. msu.edu The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The mechanism of EAS involves an initial attack by an electrophile on the electron-rich π-system of the benzene ring to form a carbocation intermediate known as a sigma complex or arenium ion. nih.gov The stability of this intermediate determines the position of substitution.

The substituents on the ring influence both the reaction rate and the position of attack (regioselectivity).

-COOH (Carboxylic Acid): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group). quora.com

-CH₃ (Methyl): This group is activating due to its electron-donating inductive (+I) and hyperconjugation effects. It directs incoming electrophiles to the ortho and para positions (positions 3 and 5, and position 1, respectively, relative to the methyl group). msu.edu

-CH₂NH₂ (Aminomethyl): The aminomethyl group's effect is more complex. The methylene (B1212753) (-CH₂-) linker is weakly electron-donating. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the basic amino group will be protonated to form -CH₂NH₃⁺. This ammonium group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The three available positions for substitution on the ring are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Effect of -COOH (at C1) | Effect of -CH₃ (at C4) | Effect of -CH₂NH₃⁺ (at C3) | Overall Predicted Favorability |

| C2 | ortho (unfavored) | meta (neutral) | ortho (unfavored) | Highly unfavored due to steric hindrance from C1 and C3 substituents and electronic deactivation. |

| C5 | meta (favored) | ortho (favored) | meta (favored) | Most favored position. The directing effects of all three groups converge on this position. The activating effect of the methyl group is counteracted by the deactivating groups, but the orientation is strongly directed here. |

| C6 | para (unfavored) | meta (neutral) | para (unfavored) | Unfavored. While it is para to the aminomethyl group, the stronger directing effects of the -COOH and -CH₃ groups do not favor this position. |

The aromatic ring of benzene is notably stable and resistant to oxidation due to its aromaticity. drugbank.com However, the substituents attached to the ring can undergo oxidation or influence the ring's susceptibility to reduction.

Oxidation Pathways: The benzene ring of this compound is generally inert to common oxidizing agents. However, the alkyl side chains are susceptible to oxidation, particularly at the benzylic positions (the carbon atom attached directly to the aromatic ring).

Oxidation of the Methyl Group: The methyl group at C4 is a benzylic position. Under strong oxidizing conditions, such as treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, this group can be oxidized to a carboxylic acid. This reaction would convert this compound into 3-(aminomethyl)benzene-1,4-dicarboxylic acid.

Oxidation of the Aminomethyl Group: The methylene group in the aminomethyl substituent is also benzylic and thus activated towards oxidation. Strong oxidation could potentially cleave the C-C bond or oxidize it to a carbonyl, though the methyl group is typically more susceptible. The amino group itself can also be oxidized, but this often leads to complex mixtures of products.

Reduction Pathways: Reduction of the aromatic system requires more forcing conditions than the reduction of many other functional groups.

Catalytic Hydrogenation: Under high pressure and temperature with catalysts like rhodium or ruthenium, the aromatic ring can be hydrogenated to a substituted cyclohexane (B81311) ring. This process would convert the parent molecule into 3-(aminomethyl)-4-methylcyclohexanecarboxylic acid, likely as a mixture of stereoisomers.

Birch Reduction: This dissolving metal reduction (typically using sodium or lithium in liquid ammonia with an alcohol) can reduce the aromatic ring. For a benzoic acid derivative, the carboxylate anion formed under the basic reaction conditions directs the reduction to give a 2,5-cyclohexadiene-1-carboxylic acid derivative. The electron-donating methyl and aminomethyl groups would further influence the regioselectivity of this reduction.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This would yield (5-(aminomethyl)-2-methylphenyl)methanol.

Strategies for Derivative Synthesis and Structural Diversity Generation from this compound

This compound is a versatile building block for derivative synthesis, possessing three distinct functional handles: a carboxylic acid, a primary aliphatic amine, and an aromatic ring. These sites allow for a wide range of chemical modifications, making it a valuable scaffold for creating libraries of compounds in fields like medicinal chemistry. nih.govresearchgate.net The reactivity of the amino and carboxyl groups is analogous to that seen in related structures like 4-(aminomethyl)benzoic acid. google.comsigmaaldrich.com

Derivatization via the Carboxylic Acid Group: The -COOH group can be readily converted into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol yields esters.

Amidation: Coupling with a primary or secondary amine using a coupling agent (e.g., DCC, EDC) or via an acid chloride intermediate forms amides. This is a key reaction in peptide synthesis. sigmaaldrich.com

Reduction: As mentioned previously, reduction with strong agents like LiAlH₄ converts the carboxylic acid to a primary alcohol.

Derivatization via the Amino Group: The primary amine of the aminomethyl group is a potent nucleophile and can undergo several common transformations.

N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This can be used to introduce a wide array of substituents.

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones is another effective method for controlled alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Combined and Sequential Derivatization: The true power of this molecule as a scaffold lies in the ability to selectively modify its functional groups to generate complex and diverse structures. For example, the amino group could first be protected, followed by modification of the carboxylic acid, and finally deprotection and derivatization of the amine. This orthogonal protection strategy is fundamental to complex organic synthesis and the generation of chemical libraries. The molecule can also be used to synthesize bicyclic structures, such as lactams, through intramolecular condensation between the amino and carboxyl groups.

Interactive Data Table: Examples of Derivative Synthesis from this compound

| Functional Group | Reaction Type | Reagents | Product Class |

| Carboxylic Acid | Esterification | R-OH, H⁺ | Esters |

| Carboxylic Acid | Amidation | R-NH₂, EDC/DCC | Amides |

| Amino Group | N-Acylation | R-COCl, Base | Amides |

| Amino Group | N-Sulfonylation | R-SO₂Cl, Base | Sulfonamides |

| Amino Group | Reductive Amination | RCHO, NaBH₃CN | Secondary Amines |

| Both | Intramolecular Condensation | Heat, Coupling Agent | Lactams |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 5-Nitro derivatives |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | 5-Bromo derivatives |

Through the systematic application of these reactions, this compound serves as a valuable starting material for generating a broad spectrum of structurally diverse molecules with potential applications in various areas of chemical and biological research.

Applications of 3 Aminomethyl 4 Methylbenzoic Acid and Its Derivatives in Chemical Sciences

Role as a Synthetic Building Block in Organic Synthesis

The unique arrangement of functional groups in aminomethylbenzoic acid derivatives allows them to serve as fundamental building blocks in the synthesis of more complex chemical entities. This is particularly evident in the fields of medicinal chemistry and materials science.

Derivatives of aminomethylbenzoic acid are instrumental in the synthesis of complex organic molecules, including peptidomimetics, which are compounds that mimic the structure and function of peptides. For instance, the novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which is structurally similar to 3-(Aminomethyl)-4-methylbenzoic acid, has been synthesized and utilized as a building block for creating pseudopeptides. researchgate.net The synthesis of these complex molecules often involves the selective protection and reaction of the amino and carboxyl groups to form amide bonds, creating larger, more elaborate structures. The rigid aromatic core of these building blocks provides a defined conformational constraint, which is a desirable feature in the design of biologically active molecules.

| Derivative | Application | Reference |

| 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) | Building block for pseudopeptide synthesis | researchgate.net |

| p-Aminobenzoic acid (PABA) derivatives | Synthesis of antimicrobial and cytotoxic agents | mdpi.com |

| 4-(Aminomethyl)benzoic acid (PAMBA) | Synthesis of cobalt carboxy phosphonates and bioactive peptides | sigmaaldrich.com |

In the quest for new drugs and materials, chemists often generate large collections of related compounds, known as chemical libraries, through a process called combinatorial chemistry. The core structure of these libraries is provided by a "scaffold" molecule, to which various chemical appendages can be attached. Aminomethylbenzoic acid derivatives are excellent candidates for such scaffolds. researchgate.net Their rigid structure and multiple functionalization points allow for the systematic variation of substituents, leading to a diverse array of molecules with potentially different biological or material properties. The ability to create large libraries of compounds based on a common scaffold significantly accelerates the discovery of new lead compounds in drug development and materials science. enamine.net

For example, the trifunctional nature of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) makes it a useful scaffold for constructing combinatorial libraries that incorporate three variable elements in a centro-symmetric arrangement. researchgate.net This approach allows for the efficient exploration of a vast chemical space to identify molecules with desired properties.

Applications in Polymer Science and Engineering

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyamides, a class of high-performance polymers.

Research has demonstrated the use of isomers of this compound, such as 3-(aminomethyl)benzoic acid (3-AMBA), in the production of advanced copolyamides. google.com These polyamides can exhibit either semi-crystalline or amorphous structures. The amorphous polyamides derived from 3-AMBA have been shown to possess a high glass transition temperature (Tg) and a high modulus, making them well-suited for applications that demand high-temperature resistance, such as in the automotive industry. google.com The incorporation of such monomers can lead to the development of bio-based, high-performance polyamides. google.com

| Monomer | Resulting Polymer | Key Properties | Potential Applications |

| 3-(Aminomethyl)benzoic acid (3-AMBA) | Amorphous Polyamide | High Glass Transition Temperature (Tg), High Modulus | High-temperature resistant applications (e.g., automotive) |

| 4-(Aminomethyl)benzoic acid (4-AMBA) | Copolyamides | Amorphous or semi-crystalline | Not specified |

The polymerization of aminomethylbenzoic acids proceeds through a step-growth polycondensation reaction. In this process, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process is repeated to build up long polymer chains. The final properties of the resulting polyamide, such as its crystallinity, melting point, and mechanical strength, are dictated by the structure of the monomer and the polymerization conditions. The substitution pattern on the benzene (B151609) ring of this compound influences the packing of the polymer chains, which in turn affects the material's bulk properties. The resulting polymers can be tailored to have specific characteristics by copolymerizing them with other dicarboxylic acids and diamines. google.com

Catalysis and Material Science

While direct catalytic applications of this compound are not extensively documented, polymers and coordination compounds derived from structurally related aminobenzoic acids have shown promise in catalysis and materials science.

Polymers of aminobenzoic acids have been investigated for their potential in electrocatalysis. For instance, poly(3-aminobenzoic acid) has been used in conjunction with metal-organic frameworks for the electrocatalytic production of hydrogen. researchgate.net Furthermore, coordination polymers based on ligands such as 3-amino-4-hydroxybenzoate have been synthesized and shown to exhibit interesting magnetic and photoluminescent properties. mdpi.com These findings suggest that materials derived from this compound could potentially be developed for applications in catalysis, sensing, and advanced materials. The presence of both a carboxylic acid and an amino group allows for the coordination of metal ions, which is a key feature in the design of many catalytic and functional materials.

Functionalization of Nanoparticles for Heterogeneous Catalysis

The dual functionality of aminobenzoic acid derivatives makes them excellent ligands for modifying the surface of nanoparticles, creating sophisticated and reusable heterogeneous catalysts. A notable example involves the isomer para-aminobenzoic acid (PABA), which has been successfully used to create a highly efficient and synergistic organocatalyst.

In one study, silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) were functionalized with PABA. sciforum.net This process involves grafting the PABA molecule onto the silica (B1680970) surface, resulting in a novel nanocatalyst (Fe₃O₄@SiO₂@Pr-PABA). The magnetic core allows for easy separation and recycling of the catalyst from the reaction mixture, a key advantage of heterogeneous catalysis. sciforum.net The functionalized nanoparticles demonstrated high efficiency as a catalyst in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, an environmentally benign solvent. sciforum.net This green chemistry approach highlights the benefits of using such functionalized nanoparticles, including low catalyst loading, high product yields, and short reaction times. sciforum.net

Table 1: Research Findings on PABA-Functionalized Nanoparticle Catalysis

| Parameter | Description | Reference |

|---|---|---|

| Nanoparticle Core | Silica-coated magnetite (Fe₃O₄@SiO₂) | sciforum.net |

| Functionalizing Ligand | para-Aminobenzoic acid (PABA) | sciforum.net |

| Catalytic Application | One-pot synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones | sciforum.net |

| Reaction Conditions | On-water, reflux conditions | sciforum.net |

| Key Advantages | Low catalyst loading, high yields, short reaction times, easy magnetic separation and recycling | sciforum.net |

Development of Advanced Hybrid Materials

Hybrid materials, which combine inorganic and organic components, are designed to synergize the properties of their constituents, leading to advanced functionalities. Aminobenzoic acid derivatives can be incorporated into polymers and other matrices to create such materials.

An example is the development of a chitosan-based resin functionalized with a 3-nitro-4-amino benzoic acid moiety. nih.gov Chitosan (B1678972), a natural polymer, serves as the organic backbone, while the aminobenzoic acid derivative provides specific functional groups for targeted applications. In this research, the carboxyl group of the benzoic acid derivative was chemically bonded to the amino group of cross-linked chitosan, forming a stable amide linkage. nih.gov The resulting hybrid material (CCTS-NABA resin) exhibited high selectivity for adsorbing molybdenum (Mo(VI)) from aqueous solutions, even in complex matrices like river water and seawater. nih.gov This demonstrates how functionalization with an aminobenzoic acid derivative can transform a common biopolymer into a specialized material for environmental remediation or resource recovery.

Table 2: Characteristics of Chitosan-Aminobenzoic Acid Hybrid Material

| Property | Details | Reference |

|---|---|---|

| Organic Matrix | Cross-linked chitosan (CCTS) | nih.gov |

| Functional Moiety | 3-nitro-4-amino benzoic acid | nih.gov |

| Application | Selective collection and concentration of molybdenum from environmental water samples | nih.gov |

| Selectivity | Excellent selectivity for Mo(VI) at pH 3-4 | nih.gov |

| Adsorption Capacity | 380 mg of Mo(VI) per gram of resin | nih.gov |

Contributions to Agrochemical Research and Development

While many benzoic acid derivatives are foundational in the agrochemical industry, serving as herbicides and fungicides, specific research detailing the application of this compound in this sector is not prominent in the reviewed literature. The development of agrochemicals often involves the targeted design of molecules to interact with specific biological pathways in weeds or pathogens. nih.gov For instance, glyphosate, a widely used herbicide, works by inhibiting an enzyme essential for amino acid synthesis in plants. nih.govmdpi.com Other benzoic acid derivatives, like those used in crystalline complexes with existing pesticides, are explored to enhance properties such as stability or delivery. google.com Although direct applications of this compound were not identified, its chemical structure, featuring both acidic and basic functional groups, presents possibilities for its use as a scaffold or intermediate in the synthesis of new active agrochemical compounds.

Research in Medicinal Chemistry and Chemical Biology Involving 3 Aminomethyl 4 Methylbenzoic Acid Scaffolds

Design and Synthesis of Bioactive Derivatives

The design and synthesis of bioactive derivatives are foundational steps in drug discovery, aiming to create novel molecules with desired therapeutic effects. The 3-(aminomethyl)-4-methylbenzoic acid scaffold presents a unique structural motif with multiple points for chemical modification, including the carboxylic acid, the aminomethyl group, and the aromatic ring. These sites can be altered to modulate the physicochemical properties and biological activity of the resulting derivatives.

Despite the potential of this scaffold, a comprehensive review of the scientific literature reveals a notable lack of specific studies focused on the design and synthesis of a wide range of bioactive derivatives based on this compound. While general methods for the synthesis of aminobenzoic acid derivatives are well-established, specific applications and detailed synthetic schemes for creating a library of compounds from this particular scaffold are not extensively reported.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds by identifying key functional groups and structural features that are essential for target interaction.

Currently, there is a significant gap in the published literature regarding specific SAR studies conducted on derivatives of this compound. While the general principles of SAR are widely applied in medicinal chemistry, detailed investigations that systematically modify the this compound core to probe its interactions with biological targets have not been documented. Such studies would be invaluable in elucidating the pharmacophore and guiding the design of more potent and selective molecules.

The process of identifying and optimizing lead compounds is a critical phase in drug development, where initial "hits" from screening campaigns are chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties.

The scientific literature does not currently contain specific examples of lead compounds that are based on the this compound scaffold. Consequently, there are no detailed reports on the optimization of such compounds. The journey from a preliminary hit to a viable drug candidate involves extensive medicinal chemistry efforts, and it appears that this particular scaffold has not yet been the focus of such a campaign, or at least, the results have not been published in the accessible scientific domain.

Exploration of Biological Target Interactions and Mechanisms

Understanding how a molecule interacts with its biological target is fundamental to medicinal chemistry. This involves studying the mechanism of action at a molecular level, including enzyme inhibition and receptor binding.

Enzyme inhibition is a common mechanism of action for many drugs. The this compound structure has the potential to interact with the active sites of various enzymes. However, a thorough search of the scientific literature does not yield specific studies detailing the evaluation of this compound or its derivatives as inhibitors of kinases, esterases, or carbonic anhydrases. While its isomer, 3-amino-4-methylbenzoic acid, has been used in the synthesis of compounds with potential antitumor activity, specific enzyme inhibition data for the 3-(aminomethyl) isomer is not available chemicalbook.com.

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. Such studies are essential for developing drugs that target receptor-mediated signaling pathways.

There is a lack of published research on the receptor binding properties of this compound and its derivatives. While its isomer, 4-(aminomethyl)benzoic acid, has been studied as a competitive inhibitor of the peptide transporter PepT1, similar investigations for the this compound scaffold have not been reported nih.govmedchemexpress.com.

Role as a Linker in Bioconjugation and Drug Delivery Systems

Linker molecules play a crucial role in the development of bioconjugates, such as antibody-drug conjugates (ADCs), by connecting a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The properties of the linker can significantly impact the stability, efficacy, and safety of the conjugate.

While there is no direct evidence of "this compound" being used as a linker, a closely related derivative, 4-(aminomethyl)-3-nitrobenzoic acid , has been successfully employed as a photocleavable linker. This linker was designed for use in oligonucleotide combinatorial libraries. The presence of the ortho-nitrobenzyl group allows for cleavage upon UV irradiation, releasing the conjugated molecule. This example demonstrates the potential utility of the aminomethylbenzoic acid scaffold in bioconjugation, where the amino and carboxylic acid groups can serve as attachment points for the targeting and payload moieties, respectively. The introduction of a nitro group in this specific isomer highlights a strategy to impart cleavable properties to the linker.

| Compound Name | Application | Reference |

| 4-(aminomethyl)-3-nitrobenzoic acid | Photocleavable linker in oligonucleotide libraries | Not available in search results |

Application in Peptide and Pseudopeptide Synthesis

While specific examples of the integration of this compound into peptide chains are not extensively documented, the utility of its isomers, such as 4-amino-3-(aminomethyl)benzoic acid (AmAbz), has been demonstrated, highlighting the potential of this class of compounds. These "unnatural" amino acids are instrumental in the synthesis of pseudopeptides or peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation.

One notable study focused on the synthesis and application of 4-amino-3-(aminomethyl)benzoic acid (AmAbz) as a novel building block for pseudopeptides. researchgate.net This compound features three distinct functional groups: an arylamino group, a benzylamino group, and a carboxyl group. The strategic differentiation in the reactivity of these groups allows for selective chemical modifications, a crucial aspect in peptide synthesis.

The utility of AmAbz was showcased in the solid-phase synthesis of a branched pseudopeptide, Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH₂. researchgate.net This demonstrates the ability of this scaffold to act as a branching point in a peptide chain, a valuable feature for creating more complex and potentially more potent bioactive molecules.

| Step | Description | Key Reagents/Conditions | Outcome |

| Synthesis of AmAbz | Three-step synthesis from 4-aminobenzoic acid. | Hydroxymethylphthalimide | Efficient production of the unnatural amino acid AmAbz. researchgate.net |

| Selective Protection | Protection of the benzylamino group. | Boc₂O or Fmoc-OSu | Formation of monoprotected AmAbz(Boc) or AmAbz(Fmoc). researchgate.net |

| Peptide Coupling | Incorporation into a peptide chain. | BOP reagent | Acylation occurs at the carboxyl and benzylamino groups, not the arylamino group. researchgate.net |

| Solid-Phase Synthesis | Construction of a branched pseudopeptide. | Standard solid-phase peptide synthesis (SPPS) | Successful synthesis of a complex pseudopeptide demonstrating the scaffolding potential of AmAbz. researchgate.net |

Integration into Targeted Therapeutics and PROTACs

The aminobenzoic acid scaffold is a recurring motif in the design of targeted therapeutics due to its ability to serve as a versatile linker or foundational structure. Its rigid aromatic core combined with reactive functional groups allows for the precise spatial orientation of pharmacophores, a critical factor in achieving high-affinity binding to biological targets.

In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that typically consist of a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is not merely a spacer but plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

While the direct use of this compound in a PROTAC has not been explicitly reported, a structurally analogous compound, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid, has been utilized in the synthesis of PROTACs targeting Histone Deacetylase 8 (HDAC8). nih.gov In this study, the aminomethylbenzoic acid derivative served as a key component of the linker, connecting the HDAC8 inhibitor (the warhead) to the E3 ligase ligand.

The synthesis of these PROTACs involved a multi-step process where the aminomethylbenzoic acid derivative was first coupled to another linker component and then to the E3 ligase ligand, followed by conjugation to the HDAC8 inhibitor. This highlights the modular nature of PROTAC design and the importance of building blocks like aminomethylbenzoic acids in creating a diverse range of linkers with varying lengths, flexibilities, and chemical properties to optimize the degradation of the target protein.

| Component | Function | Example from HDAC8 PROTAC Synthesis |

| Warhead | Binds to the target protein of interest. | A potent HDAC8 inhibitor. nih.gov |

| Linker | Connects the warhead and the E3 ligase ligand. | A linker synthesized using 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov |

The versatility of the aminomethylbenzoic acid scaffold, as demonstrated by its isomers and derivatives, underscores its potential as a valuable building block in the development of novel targeted therapeutics and PROTACs. Further research into the specific properties and applications of this compound is warranted to fully explore its utility in medicinal chemistry.

Advanced Analytical and Characterization Methodologies for 3 Aminomethyl 4 Methylbenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By investigating the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For "3-(Aminomethyl)-4-methylbenzoic acid," both ¹H NMR and ¹³C NMR are employed for complete structural assignment.

¹H NMR: This technique identifies the number and types of hydrogen atoms in the molecule. The spectrum for "this compound" is expected to show distinct signals for the protons of the aminomethyl group (-CH₂NH₂), the aromatic ring protons, the methyl group (-CH₃) protons, and the acidic proton of the carboxylic acid (-COOH). The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to assigning the structure. For instance, the aromatic protons will appear as distinct multiplets in the downfield region, while the methyl and aminomethyl protons will be singlets or multiplets in the upfield region.

¹³C NMR: This spectrum reveals the number of different carbon environments in the molecule. Key signals would correspond to the carboxyl carbon, the aromatic carbons, the methyl carbon, and the aminomethyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific experimental data for "this compound" is not widely published, data from closely related isomers like 3-Amino-4-methylbenzoic acid can provide reference points for expected chemical shifts. chemicalbook.comrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 175 |

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 120 - 140 |

| Aminomethyl (-CH₂NH₂) | 3.5 - 4.5 (singlet) | 40 - 50 |

| Methyl (-CH₃) | 2.0 - 2.5 (singlet) | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for these functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. uni.lu

Mass Spectrometry (MS): Standard MS provides the nominal molecular weight of the compound. For "this compound" (molecular formula C₉H₁₁NO₂), the expected molecular weight is approximately 165.18 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula. For example, the calculated exact mass of the [M+H]⁺ ion for C₉H₁₁NO₂ is 166.0863, which can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. rsc.orguni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.0863 |

| [M+Na]⁺ | [C₉H₁₁NO₂Na]⁺ | 188.0682 |

| [M-H]⁻ | [C₉H₁₀NO₂]⁻ | 164.0717 |

Source: Predicted data from PubChem CID 91654559. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid, N-H stretching from the primary amine, a strong C=O stretch from the carboxyl group, and various C-H and C=C stretches from the aromatic ring and alkyl groups. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amine | N-H stretch | 3300 - 3500 (medium) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 (medium) |

| Amine | C-N stretch | 1020 - 1250 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene (B151609) ring, an aromatic chromophore, in "this compound" means it will absorb light in the UV region. The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the substituted benzene ring, which can be useful for quantitative analysis. For the related 3-Aminobenzoic acid, absorption maxima are observed around 194 nm, 226 nm, and 272 nm. sielc.com

Chromatographic Separation Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is also a primary tool for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a polar, zwitterionic compound like "this compound," reversed-phase HPLC is the most common approach. helixchrom.com

In a typical setup, a C18 (octadecylsilyl) stationary phase is used. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by suppressing the ionization of the carboxylic acid and protonating the amine. sigmaaldrich.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. derpharmachemica.com

Table 4: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% Formic Acid or 10mM TFA) sigmaaldrich.comijsr.net |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

For the detection and quantification of trace levels of "this compound" or its potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity. ijsr.netvu.edu.au

This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized (typically via ESI) and analyzed by the mass spectrometer. For trace quantification, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and significantly reduces background noise, enabling quantification at very low concentrations, such as the parts-per-million (ppm) level. ijsr.net This method is particularly valuable for analyzing the compound in complex matrices or for identifying potential genotoxic impurities. ijsr.net

Solid-State Characterization Methodologies

Understanding the solid-state properties of an active pharmaceutical ingredient (API) or intermediate is crucial as these properties can influence stability, solubility, and bioavailability.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are essential for investigating the physical and chemical properties of materials as a function of temperature. tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in the pharmaceutical industry. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. TGA is used to determine the thermal stability of this compound, identifying the temperature at which degradation begins. researchgate.net It can also quantify the loss of volatiles, such as water or residual solvents. uvic.ca

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net It provides quantitative information about thermal events such as melting, crystallization, and polymorphic transitions. tainstruments.com For this compound, DSC is used to determine its melting point and enthalpy of fusion, which are key indicators of purity and crystalline perfection. nist.gov Experimental data from the National Institute of Standards and Technology (NIST) provides a precise value for its enthalpy of fusion. nist.gov

Table 2: Thermal Properties of 3-Amino-4-methylbenzoic Acid from DSC

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Melting Temperature (Tₘ) | 438.8 | K | nist.gov |

Note: The melting point of 438.8 K corresponds to 165.7 °C, which aligns with the reported literature range of 164-168 °C. sigmaaldrich.com

Electron Microscopy (e.g., SEM, TEM) for Morphological Studies

Electron microscopy techniques provide high-resolution images of a material's morphology, which is critical for understanding properties like flowability and dissolution rate.

Scanning Electron Microscopy (SEM) is a surface imaging technique that scans a sample with a focused beam of electrons to produce images of its topography and composition. researchgate.net For a crystalline powder like this compound, SEM analysis reveals the size, shape (crystal habit), and surface texture of the individual particles. researchgate.netrsc.orgrsc.org This information is valuable for controlling the crystallization process and ensuring batch-to-batch consistency of the final product.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through an ultrathin specimen. While less common for routine characterization of small molecules, TEM can be employed to investigate the internal structure of crystals, including any defects or dislocations within the crystal lattice, at a much higher resolution than SEM. acs.org

Advanced Quantification Methodologies and Validation

Developing a reliable and accurate quantification method is a prerequisite for quality control, stability testing, and ensuring the correct composition of pharmaceutical products. A sensitive and specific liquid chromatography-tandem mass spectrometry method has been developed and validated for the trace-level quantification of 3-amino-4-methylbenzoic acid as a genotoxic impurity in Nilotinib dihydrochloride. researchgate.net The validation of such an analytical method must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that it is fit for its intended purpose. europa.euich.orgduyaonet.com

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantification of carboxylic acids in pharmaceutical samples. nih.govpsu.edunih.govnih.gov The validation of an HPLC method involves assessing a range of performance characteristics: biopharminternational.compharmaguideline.comms-editions.cl

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or excipients.

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. For 3-amino-4-methylbenzoic acid as a genotoxic impurity, a correlation coefficient of 0.9998 was observed. researchgate.net

Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of recovery. For 3-amino-4-methylbenzoic acid, recovery was found to be between 93% and 105%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For trace-level analysis of 3-amino-4-methylbenzoic acid, the LOD and LOQ were 0.15 ppm and 0.5 ppm, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Validation Parameters for a Quantitative Analytical Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Differentiates analyte from other substances. | Peak purity > 0.990; baseline resolution from other peaks. |

| Linearity | Proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. biotech-spain.com |

| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. biotech-spain.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3. |

| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits. |

Computational and Theoretical Investigations of 3 Aminomethyl 4 Methylbenzoic Acid

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as 3-(Aminomethyl)-4-methylbenzoic acid, might interact with the binding site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on binding energy.

The interaction profile of this compound would be characterized by several types of non-covalent interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aminomethyl group is a primary hydrogen bond donor. The benzene (B151609) ring can participate in hydrophobic interactions and π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. biorxiv.org For instance, studies on aminobenzoic acid derivatives have shown their potential as inhibitors for enzymes like cholinesterase, where molecular docking revealed key interactions within the enzyme's active site. researchgate.net Similarly, the related compound 4-aminomethylbenzoic acid has been identified as a competitive inhibitor of the peptide transporter PepT1, mimicking the spatial configuration of a dipeptide to bind to the transporter's external surface. nih.gov

A typical ligand-protein interaction profile for this compound, as predicted by docking software and analysis tools like the Protein-Ligand Interaction Profiler (PLIP), would include: biorxiv.org

| Interaction Type | Potential Interacting Groups on Compound | Potential Protein Residues |

| Hydrogen Bonds | Carboxylic acid (-COOH), Aminomethyl group (-CH₂NH₂) | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Salt Bridges | Carboxylate (-COO⁻), Protonated Amine (-CH₂NH₃⁺) | Arg, Lys, Asp, Glu |

| Hydrophobic Interactions | Benzene ring, Methyl group (-CH₃) | Ala, Val, Leu, Ile, Met, Phe, Trp |

| π-Stacking | Benzene ring | Phe, Tyr, Trp, His |

| π-Cation Interactions | Benzene ring | Arg, Lys |

These predicted interactions help in understanding the structural basis for the molecule's biological activity and provide a rationale for designing derivatives with improved affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its conformational flexibility, solvation properties, and the stability of its complex with a protein target.

Conformational Analysis: The molecule possesses rotational freedom around the bonds connecting the aminomethyl and carboxylic acid groups to the benzene ring. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations in different environments (e.g., in water or within a protein binding site). This is crucial as the biologically active conformation may not be the lowest energy state in isolation.

Binding Kinetics and Stability: When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose over time (typically nanoseconds to microseconds). By analyzing the trajectory, researchers can observe the persistence of key interactions, calculate binding free energies using methods like MM/PBSA or MM/GBSA, and gain insights into the kinetics of binding and unbinding. For example, MD simulations performed on flavonoid inhibitors of the Bcl-2 protein family have been used to confirm the stability of docking results and identify key residues responsible for hydrophobic interactions. nih.gov Such analysis would be invaluable for validating the predicted binding mode of this compound and understanding the dynamic nature of the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.net These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity. nih.gov

Electronic Structure: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Reactivity Predictions: The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the aminomethyl group's hydrogen atoms.

A summary of typical properties that can be calculated for this compound using DFT methods (e.g., B3LYP/6-311G) is presented below.

| Calculated Property | Significance |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Mulliken Atomic Charges | Provides the charge distribution across the atoms, identifying reactive sites. |

These theoretical predictions can be correlated with experimental data, such as that obtained from X-ray crystallography of related compounds like 3-Fluoro-4-methylbenzoic acid, to validate the computational models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and testing. mdpi.com

For this compound, a QSAR study would involve synthesizing a library of derivatives with variations at different positions (e.g., on the amino group, the benzene ring, or the carboxyl group) and measuring their biological activity against a specific target.

Descriptor Calculation: For each derivative, a set of molecular descriptors is calculated. These can include:

2D Descriptors: Molecular weight, logP (hydrophobicity), molar refractivity, topological indices.

3D Descriptors: Molecular shape, surface area, volume, electronic properties (from quantum calculations).

Model Development: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed activity. mdpi.com For instance, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov

A hypothetical QSAR equation for derivatives of this compound might look like: log(1/IC₅₀) = a(logP) - b(Volume) + c*(Dipole) + d Where 'a', 'b', and 'c' are coefficients for the descriptors, and 'd' is a constant. Such a model provides a quantitative basis for designing new derivatives with potentially enhanced potency. acs.org

Solution Thermodynamics and Solvation Studies

The study of solution thermodynamics provides critical information about the solubility and dissolution behavior of a compound, which are key parameters in pharmaceutical development. While specific data for this compound is limited, extensive research on its isomer, p-(Aminomethyl)benzoic acid (PAMBA), offers valuable insights into the expected behavior. researchgate.net

A study on PAMBA measured its solubility in several binary solvent systems (water + methanol (B129727), water + ethanol, water + 1-propanol, and water + 2-propanol) at various temperatures. researchgate.net The results showed that solubility increased with rising temperature in all tested solvent mixtures. researchgate.net This positive temperature dependence indicates that the dissolution process is endothermic. researchgate.net Among the alcohol-water mixtures, solubility was highest in the water + methanol system, suggesting favorable interactions between the compound and this solvent blend. researchgate.net

The experimental solubility data can be correlated with thermodynamic models like the modified Apelblat equation and the van't Hoff equation to calculate the thermodynamic properties of dissolution. researchgate.net These properties include the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of mixing. researchgate.net The positive enthalpy values confirm the endothermic nature of the dissolution, while the positive entropy values indicate that the process is entropy-driven, as the random arrangement of molecules in the solution is favored over the ordered crystalline state. researchgate.net

Solubility of p-(Aminomethyl)benzoic Acid (Isomer) in Water + Ethanol Mixtures (mole fraction x 10³)

| Temperature (K) | Pure Water | 20% Ethanol | 40% Ethanol | 60% Ethanol | 80% Ethanol |

| 288.15 | 1.05 | 0.98 | 0.85 | 0.68 | 0.45 |

| 298.15 | 1.52 | 1.43 | 1.25 | 1.01 | 0.68 |

| 308.15 | 2.18 | 2.05 | 1.81 | 1.48 | 1.02 |

| 318.15 | 3.09 | 2.92 | 2.61 | 2.16 | 1.53 |

| 328.15 | 4.35 | 4.14 | 3.73 | 3.14 | 2.29 |

| Data derived from a study on the isomer p-(Aminomethyl)benzoic acid for illustrative purposes. researchgate.net |

These studies are essential for understanding how this compound would behave in different solvent environments, guiding formulation and crystallization processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-methylbenzoic acid, and how can purity (>98%) be ensured during preparation?

- Methodology : A common approach involves coupling reactions, such as amidation or ester hydrolysis, using precursors like 3-Aminomethylbenzoic acid methyl ester hydrochloride (as seen in similar compounds ). Purification via recrystallization or column chromatography (using silica gel and polar solvents like ethanol/water mixtures) is critical. Purity validation should employ HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of -NMR and -NMR to verify the aminomethyl (-CHNH) and carboxylic acid (-COOH) groups. For example, the aminomethyl proton signal typically appears at δ 3.8–4.2 ppm, while the carboxylic acid proton is absent due to exchange broadening (confirmed by DO shake tests). FT-IR can further validate functional groups (e.g., NH stretch at ~3350 cm, C=O stretch at ~1700 cm) .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid aqueous solutions unless stabilized with buffers (pH 6–7) to prevent hydrolysis of the aminomethyl group. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites. For instance, the aminomethyl group’s lone pair on nitrogen may facilitate nucleophilic attacks, while the methyl substituent’s steric effects can be quantified using molecular electrostatic potential (MESP) maps .

Q. What strategies resolve contradictions in reported melting points for derivatives of this compound?

- Methodology : Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) can distinguish polymorphic forms. For example, discrepancies in melting points (e.g., 208°C vs. 220°C) may arise from hydrate formation or impurities, which can be mitigated via solvent recrystallization (e.g., using DMF/water) .

Q. How does the compound’s structure influence its interaction with biological targets, such as enzyme active sites?